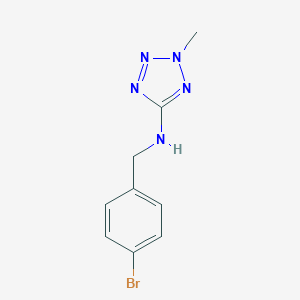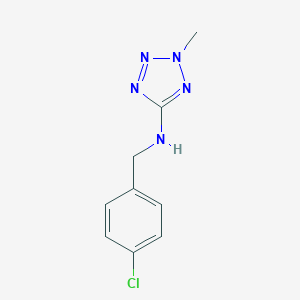![molecular formula C16H24N2O8S2 B275679 4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE](/img/structure/B275679.png)
4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with two methoxy groups and a morpholinosulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE typically involves multiple steps, starting with the preparation of the phenyl ring with methoxy and sulfonyl substitutions. Common synthetic routes include:
Methoxylation: Introduction of methoxy groups to the phenyl ring using methanol and a suitable catalyst.
Sulfonylation: Addition of the morpholinosulfonyl group through a sulfonylation reaction, often using sulfonyl chlorides and morpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of the methoxy groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and various substituted phenyl compounds.
Scientific Research Applications
4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular pathways, leading to its observed biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exhibiting antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenyl sulfone: Lacks the morpholinosulfonyl group, resulting in different chemical properties and applications.
5-Morpholinosulfonylphenyl morpholino sulfone: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE is unique due to its specific combination of methoxy and morpholinosulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C16H24N2O8S2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(2,4-dimethoxy-5-morpholin-4-ylsulfonylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C16H24N2O8S2/c1-23-13-11-14(24-2)16(28(21,22)18-5-9-26-10-6-18)12-15(13)27(19,20)17-3-7-25-8-4-17/h11-12H,3-10H2,1-2H3 |
InChI Key |
ILKZICARPGOOGX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275597.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine](/img/structure/B275598.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275608.png)
![N-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275609.png)
![N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B275610.png)


![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275615.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)

![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)
